molecular formula C11H17N3O3 B2734699 tert-butyl N-[(5-formyl-1-methyl-1H-pyrazol-4-yl)methyl]carbamate CAS No. 2126160-17-4

tert-butyl N-[(5-formyl-1-methyl-1H-pyrazol-4-yl)methyl]carbamate

Cat. No.: B2734699
CAS No.: 2126160-17-4
M. Wt: 239.275
InChI Key: HEHUOZPEUHEWNV-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl N-[(5-formyl-1-methylpyrazol-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)12-5-8-6-13-14(4)9(8)7-15/h6-7H,5H2,1-4H3,(H,12,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHUOZPEUHEWNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(N(N=C1)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(5-formyl-1-methyl-1H-pyrazol-4-yl)methyl]carbamate can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazol-5-amine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(5-formyl-1-methyl-1H-pyrazol-4-yl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro compounds in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: tert-Butyl ((5-carboxy-1-methyl-1H-pyrazol-4-yl)methyl)carbamate.

    Reduction: tert-Butyl ((5-hydroxymethyl-1-methyl-1H-pyrazol-4-yl)methyl)carbamate.

    Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that derivatives of pyrazole, including tert-butyl N-[(5-formyl-1-methyl-1H-pyrazol-4-yl)methyl]carbamate, exhibit promising anticancer properties. They act as selective androgen receptor modulators (SARMs), which can potentially be used in treating prostate cancer and other androgen-dependent conditions . The ability to modify the pyrazole structure allows for the development of compounds with enhanced selectivity and reduced side effects.

Anti-inflammatory Properties : Compounds similar to this compound have shown potential in reducing inflammation. This property is particularly relevant for conditions such as arthritis, where modulation of inflammatory pathways can lead to therapeutic benefits .

Agrochemical Applications

The compound can serve as an intermediate in the synthesis of agrochemicals. Its structure allows for modifications that enhance the efficacy of pesticides or herbicides. Pyrazole derivatives are often incorporated into formulations aimed at improving crop yield and resistance to pests .

Organic Synthesis

This compound can be utilized as a building block in organic synthesis. Its reactive functional groups make it suitable for various chemical transformations, including reductive amination and coupling reactions, leading to the formation of more complex molecules .

Case Study 1: Synthesis of Bioactive Compounds

In a study focused on synthesizing bioactive pyrazole derivatives, this compound was used as a precursor for creating novel compounds with enhanced biological activities. The researchers reported successful yields and characterized the products using spectroscopic methods, demonstrating the utility of this compound in drug discovery processes .

Case Study 2: Development of Agrochemical Formulations

Another study investigated the incorporation of pyrazole derivatives into agrochemical formulations. The researchers found that modifying the structure of compounds like this compound improved the efficacy against specific pests while minimizing environmental impact . This highlights the compound's potential role in sustainable agriculture.

Mechanism of Action

The mechanism of action of tert-butyl N-[(5-formyl-1-methyl-1H-pyrazol-4-yl)methyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Table 1: Comparative Analysis of Key Compounds
Compound Name Molecular Formula MW (g/mol) Key Substituents/Features Melting Point (°C) Key Applications/Notes
Target Compound : this compound C₁₁H₁₇N₃O₃ 239.27 Formyl (C5), methyl (N1), carbamate (C4-CH₂-) N/A Scaffold for drug discovery; formyl reactivity
tert-butyl N-(5-formyl-1-methyl-1H-pyrazol-4-yl)carbamate C₁₀H₁₄N₃O₃ 225.24 Formyl (C5), methyl (N1), carbamate (N4) N/A Positional isomer; altered solubility/stability
tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate C₃₄H₃₁F₂N₅O₅ 615.7 Chromene, pyrimidine, fluorine, furan 163–166 Kinase inhibitor candidate; Suzuki coupling
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate C₁₁H₁₆FN₃O₃ 257.26 Pyrimidine, fluoro (C5), hydroxy (C4) N/A Hydrogen-bonding motifs; metabolic stability
tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate C₁₀H₁₉NO₃ 215.26 Cyclopentyl, hydroxy (C3), carbamate N/A Chiral building block; stereospecific synthesis

Key Comparative Insights

Core Heterocycle Variations :

  • The target compound employs a pyrazole ring, whereas analogs may use pyrimidine (), chromene-pyrimidine hybrids (), or bicyclic systems (). Pyrazole-based compounds are often favored for their metabolic stability and synthetic versatility .
  • The chromene-pyrimidine hybrid () exhibits higher molecular weight (615.7 vs. 239.27 g/mol) and complexity, likely enhancing target specificity but complicating synthesis .

Functional Group Impact :

  • The formyl group in the target compound enables covalent or reversible interactions (e.g., with amines or hydrazines), contrasting with the hydroxy group in ’s pyrimidine derivative, which participates in strong hydrogen bonds (critical for crystal packing or target binding) .
  • Fluorine substituents () enhance electronegativity and bioavailability but introduce synthetic challenges (e.g., regioselective fluorination) .

Stereochemical Considerations :

  • Compounds like tert-butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate () highlight the role of stereochemistry in biological activity, a feature absent in the achiral target compound .

Synthetic Routes :

  • The target compound and ’s analog both utilize palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), but ’s synthesis requires multi-step functionalization of complex heterocycles .
  • Stereoselective synthesis () employs chiral starting materials or catalysts, contrasting with the straightforward functionalization of the pyrazole core in the target compound .

Biological Activity

tert-butyl N-[(5-formyl-1-methyl-1H-pyrazol-4-yl)methyl]carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial effects. This article aims to explore the biological activity of this specific compound, highlighting relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

tert butyl N 5 formyl 1 methyl 1H pyrazol 4 yl methyl carbamate\text{tert butyl N 5 formyl 1 methyl 1H pyrazol 4 yl methyl carbamate}

Molecular Formula: C12_{12}H16_{16}N4_{4}O3_3
Molecular Weight: 252.28 g/mol

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities. The specific activities of this compound include:

  • Anti-inflammatory Activity: Inhibition of pro-inflammatory cytokines.
  • Anticancer Activity: Cytotoxic effects against various cancer cell lines.
  • Antimicrobial Activity: Potential effectiveness against bacterial and fungal strains.

The biological activities of pyrazole compounds are often attributed to their ability to interact with various molecular targets, including enzymes involved in inflammatory pathways and cellular proliferation. For instance, certain pyrazole derivatives have been shown to inhibit p38 MAPK, a key player in inflammation and cancer progression .

Case Studies and Research Findings

Several studies have investigated the biological activity of pyrazole derivatives similar to this compound:

  • Anti-inflammatory Effects:
    • A study demonstrated that pyrazole derivatives inhibited TNFα and IL-1 induced IL-6 production in human chondrosarcoma cells, with IC50_{50} values in the nanomolar range . This suggests that the compound may exert significant anti-inflammatory effects.
  • Anticancer Activity:
    • In vitro studies showed that related pyrazole compounds exhibited cytotoxic effects on various cancer cell lines, including HepG2 (human liver carcinoma). The most potent compounds had IC50_{50} values less than those of standard chemotherapeutics like doxorubicin .
  • Antimicrobial Properties:
    • Research has indicated that some pyrazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi, positioning them as potential candidates for new antimicrobial agents .

Data Table: Summary of Biological Activities

Activity TypeTarget/Cell LineIC50_{50} Value (µM)Reference
Anti-inflammatorySW1353 cells (IL-6 production)0.053
AnticancerHepG2 (liver carcinoma)< 0.01
AntimicrobialVarious bacterial strainsVaries

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